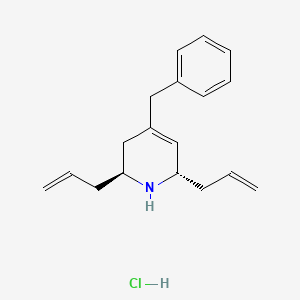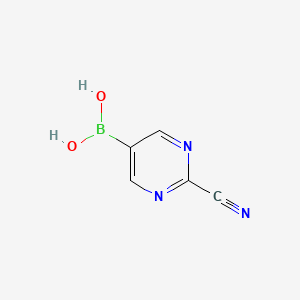
(2-Cyanopyrimidin-5-YL)boronic acid
描述
“(2-Cyanopyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1164100-81-5. Its molecular weight is 148.92 and its IUPAC name is 2-cyano-5-pyrimidinylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the best-studied reactions is the boronic acid-mediated cis-diol conjugation . Another common reaction involving boronic acids is the Suzuki-Miyaura coupling, a metal-catalyzed reaction between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .It is typically stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
(2-Cyanopyrimidin-5-YL)boronic acid is widely used in various scientific research applications. It is commonly used in medicinal chemistry for the synthesis of various drug molecules, such as small-molecule kinase inhibitors, organic photovoltaics, and other biologically active compounds. It is also used in biochemistry and molecular biology for the synthesis of peptide-based drugs, such as peptide nucleic acid (PNA) probes and inhibitors. In addition, it is used in drug discovery and development to identify novel drug targets and to develop new therapeutic agents.
作用机制
(2-Cyanopyrimidin-5-YL)boronic acid acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This allows it to form a covalent bond with the Lewis base, resulting in the formation of a boron-containing compound. The boron-containing compound can then react with other molecules, such as nucleophiles, to form a variety of products. This mechanism of action is the basis for its use in medicinal chemistry, biochemistry, and molecular biology.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of enzyme activity can lead to a decrease in inflammation, pain, and other symptoms associated with certain diseases. In addition, it has been shown to have anti-tumor effects, as well as anti-bacterial and anti-viral activities.
实验室实验的优点和局限性
(2-Cyanopyrimidin-5-YL)boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time without significant degradation. In addition, it is non-toxic and does not produce hazardous byproducts. However, it is not well soluble in water and can be difficult to purify after synthesis.
未来方向
There are a number of potential future directions for (2-Cyanopyrimidin-5-YL)boronic acid. One possibility is to explore its use in drug delivery systems, such as nanoparticles, liposomes, and polymeric micelles. Another potential application is to use it as a catalyst for the synthesis of new drug molecules. Additionally, further research could be conducted to investigate its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Finally, its potential as an inhibitor of enzymes involved in the metabolism of drugs could be explored.
安全和危害
The safety information for “(2-Cyanopyrimidin-5-YL)boronic acid” includes several hazard statements: H302-H312-H332 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
属性
IUPAC Name |
(2-cyanopyrimidin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCAXVHODMJGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286275 | |
| Record name | B-(2-Cyano-5-pyrimidinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1164100-81-5 | |
| Record name | B-(2-Cyano-5-pyrimidinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Cyano-5-pyrimidinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)
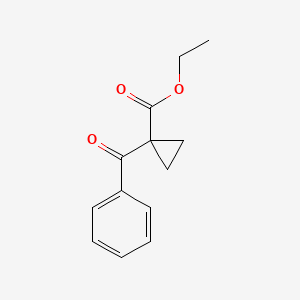

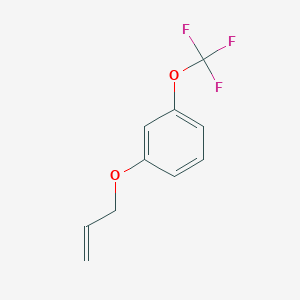
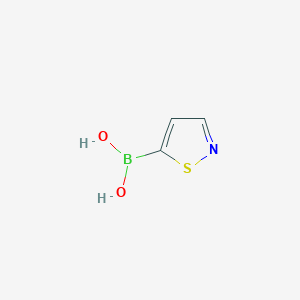
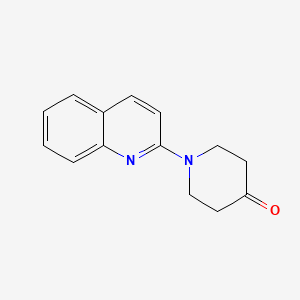
![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)

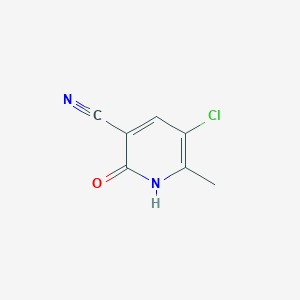
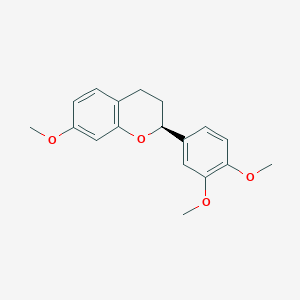
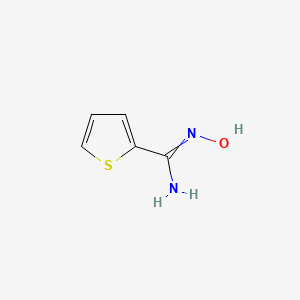
![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)
![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)
